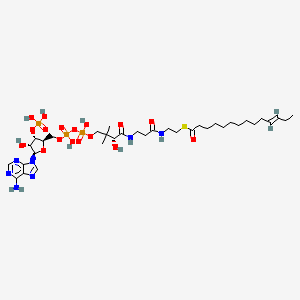
Menthide
Übersicht
Beschreibung
Synthesis Analysis
Menthide can be synthesized via ring-opening polymerization (ROP) of menthide using cyclic trimeric phosphazene base (CTPB) as an organocatalyst . This process yields polymenthides (PMs) with different molecular weights (8.2 kDa to 100.7 kDa) in high yields . When a CTPB/urea binary catalytic system is adopted, the polymerizations proceed in a more controlled manner .Molecular Structure Analysis
The molecular structure of Menthide is defined by its molecular formula C10H18O2 . It has two defined stereocentres . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The primary chemical reaction involving Menthide is its polymerization via ring-opening polymerization (ROP) to form polymenthides (PMs) . This reaction can be catalyzed using cyclic trimeric phosphazene base (CTPB) .Physical And Chemical Properties Analysis
Menthide is a colorless to pale yellow liquid . It has a molecular weight of 170.25 g/mol . More detailed physical and chemical properties would require specific experimental measurements.Wissenschaftliche Forschungsanwendungen
Catalytic Polymerization of Menthide
Menthide, derived from the natural product menthol, has been polymerized using zinc-alkoxide catalysts to form aliphatic polyesters. This process is characterized by a controlled reaction leading to polymers with molecular weights up to 90 kg/mol. The polymerization's rate and thermodynamic parameters indicate its efficiency and potential for producing high-molecular-weight polymers suitable for various applications (Zhang, Hillmyer, & Tolman, 2005).
Thermoplastic Elastomers from Menthide
Menthide has been used alongside tulipalin A to create renewable ABA triblock copolymers, showcasing promising mechanical properties and potential as high-performance, renewable thermoplastic elastomer materials. These materials demonstrate significant microphase separation, contributing to their mechanical resilience and suitability for various industrial applications (Shin, Lee, Tolman, & Hillmyer, 2012).
Renewable Thermoplastic Elastomers
Further research has developed polylactide-polymenthide-polylactide triblock copolymers, showcasing the versatility of menthide in creating sustainable materials with properties comparable to commercial alternatives. These materials, derived entirely from renewable resources, offer a sustainable option for thermoplastic elastomers, highlighting menthide's potential in contributing to environmental sustainability (Wanamaker, O'Leary, Lynd, Hillmyer, & Tolman, 2007).
Pressure-Sensitive Adhesives
Menthide-based ABA triblock copolymers have also been explored for their application in creating pressure-sensitive adhesives. These adhesives, derived from renewable resources, offer an eco-friendly alternative to traditional petroleum-based products, further emphasizing menthide's role in developing sustainable materials (Shin, Martello, Shrestha, Wissinger, Tolman, & Hillmyer, 2011).
Zukünftige Richtungen
Menthide has been used to synthesize degradable polyester elastomers, which have potential applications in biomedical fields . The development of these elastomers plays an important role in the applications of soft materials . Future research may focus on optimizing the synthesis process and exploring further applications of these elastomers.
Eigenschaften
IUPAC Name |
(4R,7S)-4-methyl-7-propan-2-yloxepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7(2)9-5-4-8(3)6-10(11)12-9/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAXPLCKKANQED-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC(=O)C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](OC(=O)C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00887338 | |
| Record name | 2-Oxepanone, 4-methyl-7-(1-methylethyl)-, (4R,7S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00887338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130981-75-8, 68330-67-6 | |
| Record name | rel-(4R,7S)-4-Methyl-7-(1-methylethyl)-2-oxepanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130981-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mentholactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68330-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxepanone, 4-methyl-7-(1-methylethyl)-, (4R,7S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Oxepanone, 4-methyl-7-(1-methylethyl)-, (4R,7S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00887338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R-trans)-7-isopropyl-4-methyloxepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3E,5E,7Z)-8-[2-[(Z)-but-1-enyl]-4-methylphenyl]nona-3,5,7-trienoic acid](/img/structure/B1245827.png)


![2-(5-bromo-1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1245831.png)


![(2R)-N-[(E,2S,3R)-3,8-dihydroxy-9-methylidene-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B1245838.png)


![(1R,6E,9R,11R,12R,13S,16Z,19S,23R,25S,27S,31S)-11-[(E)-1-[2-[[(2S,4R,6R)-6-[(1R,2E,4E,6R,8E)-9-bromo-1-hydroxy-6-methoxy-3-methylnona-2,4,8-trienyl]-2-hydroxy-4-methoxyoxan-2-yl]methyl]-1,3-oxazol-4-yl]prop-1-en-2-yl]-27-hydroxy-12,31-dimethyl-21-methylidene-4,10,14,29,30-pentaoxa-32-azapentacyclo[23.3.1.12,5.19,13.119,23]dotriaconta-2,5(32),6,16-tetraen-15-one](/img/structure/B1245841.png)

![4-[1-(4-Chlorophenyl)ethyl-[5-[(2,4-dichlorophenyl)methylcarbamoylamino]pentyl]amino]butanoic acid](/img/structure/B1245845.png)